While a detailed synthesis protocol for Elinafide is not explicitly provided in the given papers, several articles highlight the general synthetic strategies employed for creating bis-naphthalimide derivatives, including Elinafide. [, , , ] Typically, these involve multi-step reactions that connect two naphthalimide units through a linker chain, often an aminoalkyl group. [, , , , ] The linker chain length and composition are crucial for dictating the DNA binding affinity and sequence selectivity of the resulting bis-naphthalimide. [, , ]
Elinafide's primary mechanism of action involves its ability to bis-intercalate into DNA. [, , , , , , ] This intercalation occurs preferentially at T pG and CpA steps of the DNA helix, leading to significant structural distortion. [, , ] This distortion inhibits topoisomerase II activity, an enzyme crucial for DNA replication and repair, leading to DNA stand breakage. [, , ] The resulting DNA damage ultimately hinders DNA, RNA, and protein synthesis, culminating in cell death. [, , , ]
Elinafide has been extensively studied for its anticancer properties. [, , , , , , , , ] Research highlights its potent in vitro and in vivo activity against various cancer cell lines, including leukemia and solid tumors. [, , , , ] Elinafide's high cytotoxicity is attributed to its ability to bind strongly to DNA, inhibiting DNA synthesis and inducing apoptosis. [, , ]
Preclinical studies: Elinafide has demonstrated promising results in preclinical models of various cancers, including colon, leukemia, and prostate cancer. [, , , , ]
Clinical trials: Elinafide has progressed to clinical trials for evaluating its efficacy and safety in patients with solid tumors. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7